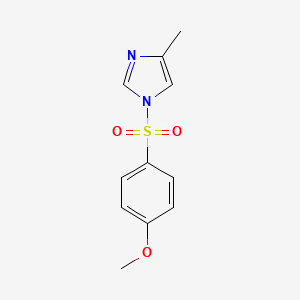

1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole

Description

1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole is a compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen. This compound is characterized by the presence of a methoxyphenyl group and a sulfonyl group attached to the imidazole ring. Imidazoles are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

1-(4-methoxyphenyl)sulfonyl-4-methylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3S/c1-9-7-13(8-12-9)17(14,15)11-5-3-10(16-2)4-6-11/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJJCAGFRLRUZCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)S(=O)(=O)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24780687 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

The synthesis of 1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole typically involves the cyclization of amido-nitriles or other suitable precursors under specific reaction conditions. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .

Chemical Reactions Analysis

1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using various oxidizing agents, leading to the formation of sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or other reduced forms.

Substitution: The imidazole ring can undergo substitution reactions, where different substituents replace the existing groups on the ring.

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like iodosylbenzene, and reducing agents for sulfonyl group reduction . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets, such as enzymes and proteins. For example, it has been shown to inhibit the activity of stromelysin-1, an enzyme involved in tissue remodeling and inflammation . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate. This interaction can lead to various biological effects, including antiviral and anticancer activities .

Comparison with Similar Compounds

1-(4-Methoxyphenyl)sulfonyl-4-methylimidazole can be compared with other similar compounds, such as:

1-(4-Methoxyphenyl)sulfonyl-4-benzyloxycarbonyl-piperazine-2-carboxamide: This compound also contains a methoxyphenyl group and a sulfonyl group, but it has a different core structure (piperazine instead of imidazole).

N-Hydroxy-1-(4-Methoxyphenyl)sulfonyl-4-(Z,E-N-Methoxyimino)pyrrolidine-2r-Carboxamide: This compound has a similar sulfonyl group but differs in its core structure and additional functional groups.

The uniqueness of this compound lies in its imidazole core, which imparts specific chemical and biological properties that are distinct from those of other similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.